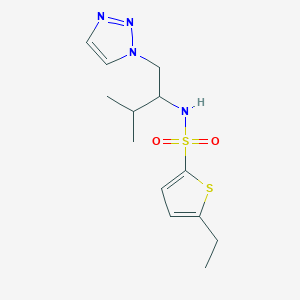
5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide involves the inhibition of specific enzymes and pathways in the body. This compound has been found to inhibit the growth of bacteria and fungi by targeting specific enzymes involved in their growth and replication. It has also been found to have anti-inflammatory properties by inhibiting specific pathways involved in inflammation.
Biochemical and Physiological Effects:
5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide has been found to have several biochemical and physiological effects. It has been found to lower blood glucose levels in diabetic rats and to inhibit the growth of cancer cells. This compound has also been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide has several advantages for lab experiments. It is easy to synthesize and has good solubility in various solvents. This compound also has good stability and can be stored for extended periods without degradation. However, the limitations of this compound include its potential toxicity and lack of specificity for certain enzymes and pathways.
Direcciones Futuras
For research on 5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide include further studies on its potential therapeutic applications, including its use as an antibacterial and antifungal agent. This compound could also be studied for its potential use in the treatment of cancer and diabetes. Further research could also focus on the optimization of the synthesis method for this compound and the development of more specific analogs with improved properties.
Métodos De Síntesis
The synthesis of 5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide involves the reaction of 5-ethylthiophene-2-sulfonyl chloride with 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine in the presence of a base. The reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide has been studied for its potential applications in various scientific research areas. This compound has been found to have antibacterial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer and diabetes.
Propiedades
IUPAC Name |
5-ethyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c1-4-11-5-6-13(20-11)21(18,19)15-12(10(2)3)9-17-8-7-14-16-17/h5-8,10,12,15H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXIVOSWXBPYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC(CN2C=CN=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




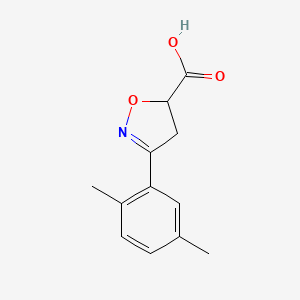
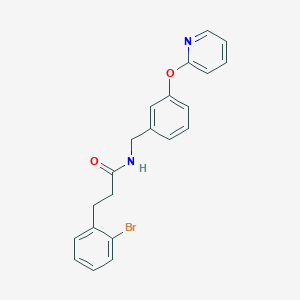
![N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2994984.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994987.png)
![2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2994988.png)
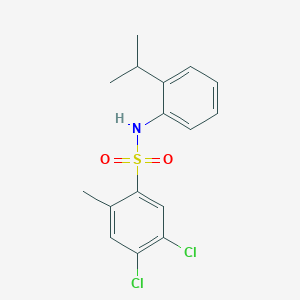
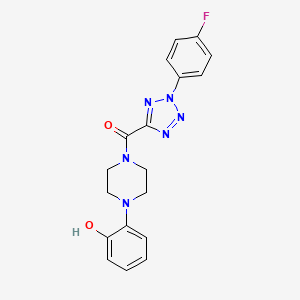

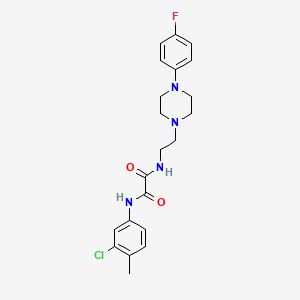
![methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B2994997.png)
![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994998.png)